molecular formula C11H13ClN2O2 B2499287 (3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine CAS No. 1689991-93-2

(3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine

Cat. No.: B2499287
CAS No.: 1689991-93-2
M. Wt: 240.69
InChI Key: YRZPZULLAVKPJO-MRVPVSSYSA-N
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Description

(3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a morpholine ring, which is further substituted with a methyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine-4-carboxylic acid and 3-methylmorpholine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-chloropyridine-4-carboxylic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with 3-methylmorpholine under basic conditions to form the desired product. Common bases used in this step include triethylamine or pyridine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

(3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-(2-chloropyridine-4-carbonyl)-3-ethylmorpholine: Similar structure with an ethyl group instead of a methyl group.

    (3R)-4-(2-chloropyridine-4-carbonyl)-3-phenylmorpholine: Similar structure with a phenyl group instead of a methyl group.

    (3R)-4-(2-chloropyridine-4-carbonyl)-3-isopropylmorpholine: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

(3R)-4-(2-chloropyridine-4-carbonyl)-3-methylmorpholine is unique due to its specific substitution pattern and the presence of both a chloropyridine and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[(3R)-3-methylmorpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8-7-16-5-4-14(8)11(15)9-2-3-13-10(12)6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZPZULLAVKPJO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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